
1,2-Cyclopentadecanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Cyclopentadecanedione is an organic compound with the molecular formula C₁₅H₂₆O₂ It is a diketone, meaning it contains two ketone groups This compound is notable for its unique structure, which includes a 15-membered ring
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Cyclopentadecanedione can be synthesized through several methods. One common approach involves the cyclization of long-chain dicarboxylic acids. For instance, the cyclization of pentadecanedioic acid under acidic conditions can yield this compound. Another method involves the oxidation of cyclopentadecanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of cyclopentadecanol. This method is preferred due to its efficiency and the relatively low cost of the starting materials. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon, which facilitates the oxidation process.
化学反应分析
Types of Reactions: 1,2-Cyclopentadecanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted cyclopentadecanones, depending on the nucleophile used.
科学研究应用
1,2-Cyclopentadecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of large cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and as a precursor for the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1,2-Cyclopentadecanedione largely depends on the specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s diketone structure plays a crucial role in its reactivity and interactions.
相似化合物的比较
1,3-Cyclopentadecanedione: Another isomer with the diketone groups at different positions.
Cyclopentadecanone: A related compound with only one ketone group.
Uniqueness: 1,2-Cyclopentadecanedione is unique due to its specific diketone structure and the position of the ketone groups. This structure imparts distinct chemical properties and reactivity compared to its isomers and related compounds. Its larger ring size also makes it an interesting subject for studies on ring strain and stability.
属性
CAS 编号 |
23427-69-2 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC 名称 |
cyclopentadecane-1,2-dione |
InChI |
InChI=1S/C15H26O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)17/h1-13H2 |
InChI 键 |
VZAZWURAKYCTAG-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCCC(=O)C(=O)CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


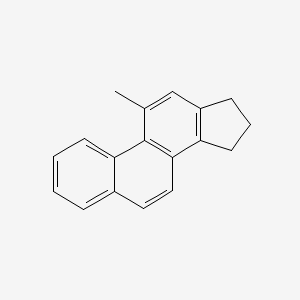
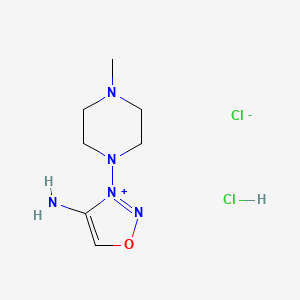
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)

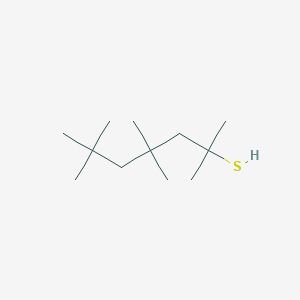



![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
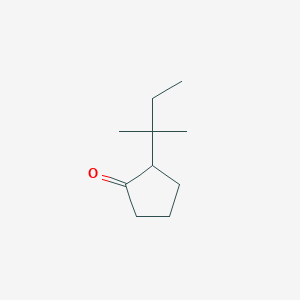

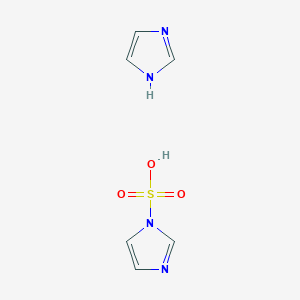
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)

